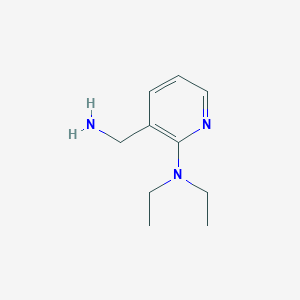
3-(aminomethyl)-N,N-diethylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-N,N-diethylpyridin-2-amine is a chemical compound with the molecular formula C10H18N2. It is a derivative of pyridine, featuring an amino group attached to the third carbon of the pyridine ring and two ethyl groups attached to the nitrogen atom of the amino group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyridine Synthesis: One common method involves the Chichibabin pyridine synthesis, where an aldehyde (such as formaldehyde) reacts with an amine (such as diethylamine) and a ketone (such as acetone) under acidic conditions to form the pyridine ring.
Reductive Amination: Another method is reductive amination, where an appropriate pyridine derivative is reacted with an amine and a reducing agent (such as sodium cyanoborohydride) to introduce the amino group.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 3-(nitromethyl)-N,N-diethylpyridin-2-amine.
Reduction: The nitro group can be reduced to an amine, yielding the original compound.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated pyridines
作用机制
Target of Action
Similar compounds such as aminoglycosides and benzoxaboroles have been reported to target bacterial membranes and mycobacterium tuberculosis leucyl-trna synthetase (leurs) respectively . These targets play crucial roles in bacterial growth and survival .
Mode of Action
Aminoglycosides, which are structurally related, bind to bacterial ribosomes, inhibiting protein synthesis and promoting mistranslation . Benzoxaboroles, another related class of compounds, inhibit LeuRS, an enzyme essential for protein synthesis in Mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred from related compounds that it may interfere with protein synthesis and other essential cellular processes .
Pharmacokinetics
The pharmacokinetics of related compounds have been studied .
Result of Action
Based on the mode of action of related compounds, it can be inferred that it may lead to inhibition of protein synthesis, leading to bacterial death .
Action Environment
The synthesis of related compounds has been optimized to avoid the use of expensive and environmentally pollutant reagents and solvents .
科学研究应用
3-(Aminomethyl)-N,N-diethylpyridin-2-amine has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
相似化合物的比较
3-(Aminomethyl)pyridine: A simpler pyridine derivative without the diethyl groups.
4-(Aminomethyl)pyridine: A structural isomer with the amino group on the fourth carbon of the pyridine ring.
2-(Aminomethyl)pyridine: Another isomer with the amino group on the second carbon of the pyridine ring.
Uniqueness: 3-(Aminomethyl)-N,N-diethylpyridin-2-amine is unique due to the presence of the diethyl groups, which can influence its chemical reactivity and biological activity compared to its simpler counterparts. These groups can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.
属性
IUPAC Name |
3-(aminomethyl)-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFAOZBFQTYAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
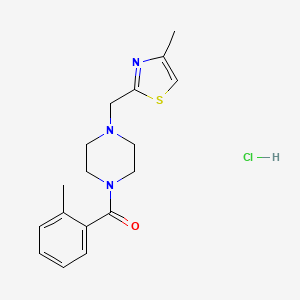
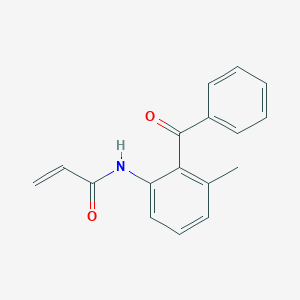
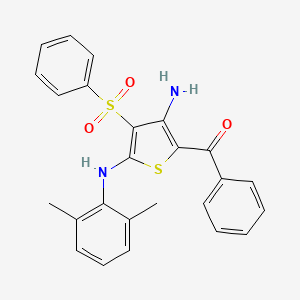
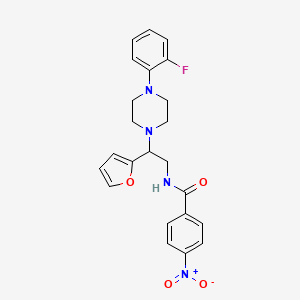
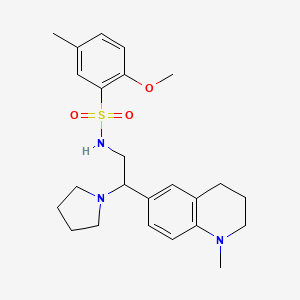
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2787604.png)
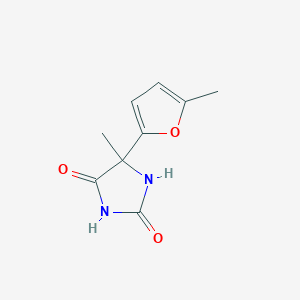
![4-cyano-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2787607.png)
![2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2787608.png)
![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2787610.png)
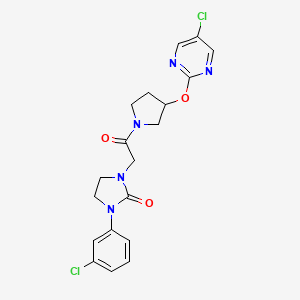
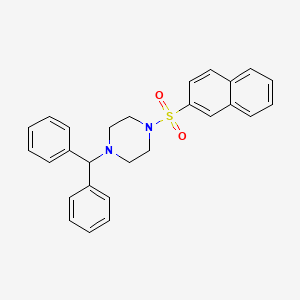
![2-Chloro-N-[1-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B2787621.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2787622.png)
